molecular formula C14H18N2O4S B8381261 Ethyl 3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-5-carboxylate

Ethyl 3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-5-carboxylate

Cat. No. B8381261
M. Wt: 310.37 g/mol
InChI Key: QFPLBRLCXPFSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384950B2

Procedure details

6-Mercapto-3-methyl-1-(isobutyl)-pyrimidine-2,4(1H,3H)-dione (49.5 g) was dissolved in dry DMF (900 ml) and ethyl bromopyruvate (30 ml) was added, and then with stirring anhydrous potassium carbonate (15.95 g) was also added. The mixture was stirred at room temperature for 5 h, and then poured into water (5 L). The aqueous solution was acidified with dil hydrochloric acid, and then extracted thoroughly with ethyl acetate. The organic extract was dried (MgSO4) and evaporated at high vacuum to leave a semisolid mass. A portion of this semisolid mass (24 g) was dissolved in methylene chloride (500 ml) and cooled in an ice-bath under an atmosphere of nitrogen. With efficient stirring titanium tetrachloride (13.5 ml) was slowly added. The reaction mixture was stirred 1 hr in the ice-bath and then 3 hr at room temperature. The reaction mixture was poured slowly into vigorously stirred ice-water (1.5 L), and then the resulting suspension was extracted into methylene chloride. After drying the organic solvent was removed in vacuo, and the residue was chromatographed (SiO2/1:1 ethyl acetate-isohexane) to afford the sub-title compound as a pale yellow solid 15 g. δ 1HCDCl3 1.0 (6H, d), 1.4 (3H, t), 2.31-2.45 (1H, m), 3.4 (3H, s), 3.8 (2H, d), 4.4 (2H, q), 7.28 (1H, s).
Quantity
13.5 mL
Type
catalyst
Reaction Step One
Name
6-Mercapto-3-methyl-1-(isobutyl)-pyrimidine-2,4(1H,3H)-dione
Quantity
49.5 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
15.95 g
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
reactant
Reaction Step Five
[Compound]
Name
dil hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Eight
Quantity
500 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]([CH2:8][CH:9]([CH3:11])[CH3:10])[C:6](=[O:12])[N:5]([CH3:13])[C:4](=[O:14])[CH:3]=1.Br[CH2:16][C:17](=O)[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C.C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:13][N:5]1[C:4](=[O:14])[C:3]2[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][S:1][C:2]=2[N:7]([CH2:8][CH:9]([CH3:11])[CH3:10])[C:6]1=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.5 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
6-Mercapto-3-methyl-1-(isobutyl)-pyrimidine-2,4(1H,3H)-dione
Quantity
49.5 g
Type
reactant
Smiles
SC1=CC(N(C(N1CC(C)C)=O)C)=O
Name
Quantity
900 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Four
Name
Quantity
15.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
5 L
Type
reactant
Smiles
O
Step Six
Name
dil hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Step Nine
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated at high vacuum
CUSTOM
Type
CUSTOM
Details
to leave a semisolid mass
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath under an atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension was extracted into methylene chloride
CUSTOM
Type
CUSTOM
Details
After drying the organic solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (SiO2/1:1 ethyl acetate-isohexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1C(N(C2=C(C1=O)C(=CS2)C(=O)OCC)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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